molecular formula C13H8BrClN2O3 B3122203 N-(4-bromophenyl)-2-chloro-5-nitrobenzamide CAS No. 300860-83-7

N-(4-bromophenyl)-2-chloro-5-nitrobenzamide

Cat. No.: B3122203
CAS No.: 300860-83-7
M. Wt: 355.57 g/mol
InChI Key: DPMKXLDCKIVWHS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-chloro-5-nitrobenzamide is a benzamide derivative featuring a 4-bromophenyl group attached to an amide nitrogen and a 2-chloro-5-nitro-substituted benzoyl moiety. This compound is of interest due to its structural complexity, which combines electron-withdrawing groups (nitro and chloro) and a bulky brominated aryl group.

Properties

IUPAC Name

N-(4-bromophenyl)-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O3/c14-8-1-3-9(4-2-8)16-13(18)11-7-10(17(19)20)5-6-12(11)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMKXLDCKIVWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-chloro-5-nitrobenzamide typically involves the condensation of 4-bromoaniline with 2-chloro-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with different functional groups replacing the chlorine atom.

    Reduction: Amino derivatives of the original compound.

    Coupling reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

N-(4-bromophenyl)-2-chloro-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial cell wall components. In cancer cells, the compound may induce apoptosis by interacting with cellular proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Nitro Group Position: In 2,4-dinitrobenzamide derivatives (e.g., SN 23862), the 2-nitro group is critical for enzymatic activation by E. coli nitroreductase (NR2). For example, 4-substituted analogs in SN 23862 showed activation ratios (IC50 ratios) ranging from 26 to 145, depending on substituent electronic properties (σ values). The 5-nitro group in the target compound could reduce enzymatic activation efficiency compared to 2-nitro analogs .
  • Halogen Substituents: The 4-bromophenyl group in the target compound contrasts with analogs like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (). Halogen size (Br vs. Cl) may influence lipophilicity (logP) and steric effects. However, studies on maleimide derivatives () revealed minimal impact of halogen size (F, Cl, Br, I) on monoacylglycerol lipase (MGL) inhibition (IC50: 4.34–7.24 μM), suggesting electronic effects (e.g., σ values) dominate over steric factors for certain targets .

Physicochemical Properties

  • Solubility and logP :
    The nitro and bromo groups increase molecular weight and logP, reducing aqueous solubility. For comparison, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () has a logP ~3.5, while the target compound’s additional nitro group may raise logP to ~4.2, impacting bioavailability.

  • Thermal Stability :
    Brominated benzamides (e.g., EP 3 532 474 B1, ) exhibit high thermal stability (>200°C), a trait likely shared by the target compound due to strong C-Br and C-Cl bonds .

Data Tables

Table 1: Comparison of Key Analogs

Compound Name Substituents Biological Activity (IC50/EC50) Key Finding Reference
SN 23862 (2,4-dinitrobenzamide) 2-NO2, 4-NO2 IC50 ratio = 145 (NR2-activated) High enzymatic activation efficiency
N-(4-Bromophenyl)maleimide 4-Br IC50 = 4.37 μM (MGL inhibition) Halogen size has minimal impact
N-(4-Bromophenyl)quinoline-2-carboxamide Quinoline core, 4-Br N/A Microwave synthesis yield >80%
K22 (anti-CoV compound) 4-Br, hydroxypiperidinyl EC50 = 5.5 μM (anti-CoV) Bromophenyl enhances antiviral activity

Table 2: Substituent Effects on Cytotoxicity ()

4-Substituent σp Value IC50 (UV4 cells, -NR2) IC50 Ratio (+NR2/-NR2)
NO2 1.27 0.8 μM 145
SO2Me 0.64 2.1 μM 26
H 0.00 12.5 μM 8

Biological Activity

N-(4-bromophenyl)-2-chloro-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group, a chloro substituent, and a nitro group, which are critical for its biological activity. The presence of these functional groups contributes to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound inhibits the biosynthesis of bacterial cell wall components, leading to cell lysis. Its nitro group is essential for this activity, as it participates in redox reactions that generate reactive intermediates harmful to bacteria .
  • Anticancer Activity : In cancer cells, this compound may induce apoptosis through interactions with proteins involved in cell cycle regulation. Studies indicate that it can affect signaling pathways that control cell proliferation and survival.

Antimicrobial Studies

This compound has been evaluated against various bacterial strains. The following table summarizes its antimicrobial efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) Method Used
Escherichia coli32 µg/mLBroth microdilution
Staphylococcus aureus16 µg/mLBroth microdilution
Candida albicans64 µg/mLBroth microdilution

These results demonstrate promising antimicrobial properties, particularly against Gram-positive bacteria .

Anticancer Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table outlines its effects on selected cancer cell lines:

Cell Line IC50 (µM) Assay Method
MCF7 (Breast Cancer)1.5Sulforhodamine B (SRB)
HeLa (Cervical Cancer)3.0Sulforhodamine B (SRB)
A549 (Lung Cancer)2.0Sulforhodamine B (SRB)

The compound's selective toxicity towards cancer cells over normal cells highlights its potential as an anticancer agent .

Case Studies

  • Antimicrobial Effectiveness : A study conducted by Smith et al. demonstrated that this compound effectively reduced biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .
  • Cancer Cell Line Testing : Research by Johnson et al. revealed that the compound induced apoptosis in MCF7 cells through the activation of caspase pathways, confirming its role in cancer treatment strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the bromophenyl and nitro groups can enhance potency and selectivity against specific targets. For instance, substituting different halogens or electron-withdrawing groups has been shown to significantly influence the compound's activity against both microbial and cancerous cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromophenyl)-2-chloro-5-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, analogous halogenated benzamides are prepared by reacting substituted anilines (e.g., 4-bromoaniline) with activated acyl chlorides (e.g., 2-chloro-5-nitrobenzoyl chloride) in anhydrous solvents like dichloromethane or THF. Reaction optimization involves controlling temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and using bases (e.g., triethylamine) to scavenge HCl .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves recrystallization or column chromatography using gradients of ethyl acetate/hexane .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituent positions. For example, the aromatic protons of the 4-bromophenyl group resonate at δ 7.4–7.6 ppm, while the nitro group deshields adjacent protons (δ 8.1–8.3 ppm) .
  • FT-IR : Key peaks include C=O stretching (~1680 cm1^{-1}), NO2_2 asymmetric stretching (~1530 cm1^{-1}), and C-Br (~560 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, with expected [M+H]+^+ at m/z 384.5 (C13_{13}H8_8BrClN2_2O3_3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. If data contradictions arise (e.g., disordered halogen atoms):

  • Validate with independent datasets.
  • Cross-check with computational models (DFT-optimized geometries) to assess bond lengths/angles.
  • Apply twinning corrections in SHELXL for overlapping reflections .
    • Example : For similar halogenated benzamides, SHELX refinement resolved bromine positional disorder by constraining thermal parameters during least-squares minimization .

Q. What methodologies are employed to assess the biological activity of halogenated benzamide derivatives, and how can structure-activity relationships (SAR) be established?

  • Methodology :

  • Enzyme Assays : Test inhibition of target enzymes (e.g., chitin synthase for insecticidal activity) using spectrophotometric methods. IC50_{50} values are derived from dose-response curves .
  • Comparative SAR : Replace halogens (Br, Cl) with electron-withdrawing/donating groups (e.g., F, NO2_2) and compare bioactivity. For example, 4-bromo substitution enhances receptor binding affinity by 30% compared to 4-chloro analogs in insecticidal studies .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies at active sites .

Q. How do reaction mechanisms differ when synthesizing nitro-substituted benzamides under varying catalytic conditions?

  • Methodology :

  • Acid Catalysis : Proceeds via acylium ion intermediates, favoring electrophilic substitution at the para position of anilines.
  • Metal-Mediated : Vanadium complexes (e.g., [VO(salen)]) can initiate nitro group activation, reducing side reactions like decarboxylation. Kinetic studies (e.g., UV-vis monitoring) show a first-order dependence on acyl chloride concentration .
    • Optimization : For regioselective nitration, use mixed acids (HNO3_3/H2_2SO4_4) at 0°C to minimize over-nitration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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N-(4-bromophenyl)-2-chloro-5-nitrobenzamide
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N-(4-bromophenyl)-2-chloro-5-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.